molecular formula C18H16N4O4 B3135266 ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate CAS No. 400088-15-5

ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3135266
CAS No.: 400088-15-5
M. Wt: 352.3 g/mol
InChI Key: DGAPSISYZKCSPY-UHFFFAOYSA-N
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Description

Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate is an organic compound with a complex structure that integrates multiple functional groups, including ester, cyano, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate generally involves multi-step organic synthesis. One common synthetic route starts with the preparation of the indole core, which is then modified through a series of reactions to introduce the cyano, ester, and dioxo groups. Typical reactions involved might include cyclization, nitrile formation, esterification, and oxidation under controlled conditions.

Industrial Production Methods

Industrial production of this compound could involve large-scale synthesis methods with optimization for yield, purity, and cost-effectiveness. The use of automated reactors, continuous flow synthesis, and advanced purification techniques like crystallization or chromatography are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate can participate in various chemical reactions, including:

  • Oxidation: : The dioxo groups can undergo further oxidation.

  • Reduction: : The cyano group can be reduced to amine under specific conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the indole ring or other active sites.

Common Reagents and Conditions Used in These Reactions

Reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products Formed from These Reactions

The major products depend on the type of reaction and the conditions applied. For example, reduction of the cyano group might yield an amine, while substitution reactions can yield derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Used in the development of novel materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action for ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate largely depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The cyano and dioxo groups play crucial roles in these interactions by forming hydrogen bonds or undergoing chemical transformations.

Comparison with Similar Compounds

Ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate can be compared with similar compounds such as:

  • Ethyl 3-(4-cyano-2-oxo-1,2-dihydroquinolin-3-yl)acrylate

  • Ethyl 2-(5-cyano-3-methyl-1H-indol-2-yl)acetate

  • Ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

These compounds share structural similarities but differ in specific functional groups, which can result in distinct chemical properties and applications

Properties

IUPAC Name

ethyl 3-(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-4-26-17(24)15-14(12-7-5-6-8-13(12)20(15)2)22-10-11(9-19)16(23)21(3)18(22)25/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAPSISYZKCSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)N3C=C(C(=O)N(C3=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate

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